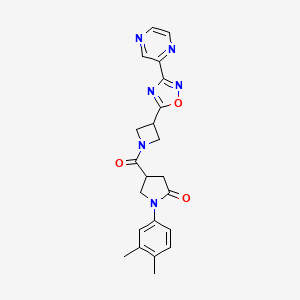
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a pyrazine ring, an oxadiazole ring, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one likely involves multiple steps, including the formation of the pyrazine and oxadiazole rings, followed by their coupling with the azetidine and pyrrolidinone moieties. Typical reaction conditions might include:
Formation of Pyrazine Ring: This could involve cyclization reactions using appropriate precursors.
Formation of Oxadiazole Ring: This might involve the reaction of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final steps would involve coupling the different rings and moieties under conditions that might include the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and other process optimizations.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methyl groups or other reactive sites.
Reduction: Reduction of the oxadiazole ring or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions might include the use of halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways, such as signaling cascades or metabolic processes.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties not found in other similar compounds.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-3-4-17(7-14(13)2)28-12-15(8-19(28)29)22(30)27-10-16(11-27)21-25-20(26-31-21)18-9-23-5-6-24-18/h3-7,9,15-16H,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXXUIMWENCBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














